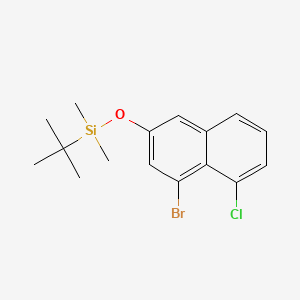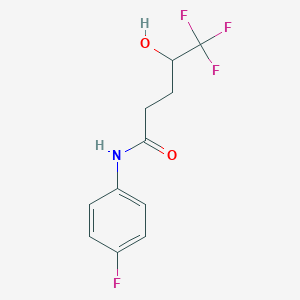
5,5,5-Trifluoro-N-(4-fluorophenyl)-4-hydroxypentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5-Trifluoro-N-(4-fluorophenyl)-4-hydroxypentanamide is an organic compound that belongs to the class of amides. It features a trifluoromethyl group, a fluorophenyl group, and a hydroxypentanamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-N-(4-fluorophenyl)-4-hydroxypentanamide can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with 5,5,5-trifluoropentanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5,5,5-Trifluoro-N-(4-fluorophenyl)-4-hydroxypentanamide involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl group may also play a role in hydrogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5,5-Trifluoro-N-(4-chlorophenyl)-4-hydroxypentanamide
- 5,5,5-Trifluoro-N-(4-bromophenyl)-4-hydroxypentanamide
- 5,5,5-Trifluoro-N-(4-methylphenyl)-4-hydroxypentanamide
Uniqueness
5,5,5-Trifluoro-N-(4-fluorophenyl)-4-hydroxypentanamide is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H11F4NO2 |
|---|---|
Poids moléculaire |
265.20 g/mol |
Nom IUPAC |
5,5,5-trifluoro-N-(4-fluorophenyl)-4-hydroxypentanamide |
InChI |
InChI=1S/C11H11F4NO2/c12-7-1-3-8(4-2-7)16-10(18)6-5-9(17)11(13,14)15/h1-4,9,17H,5-6H2,(H,16,18) |
Clé InChI |
LSGHMGZNGFPROA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CCC(C(F)(F)F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


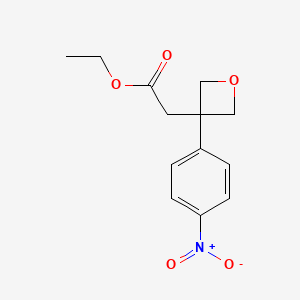
![1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13927567.png)
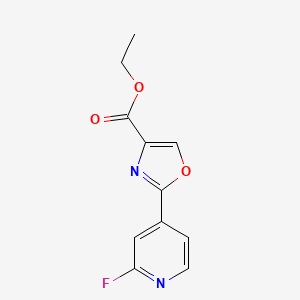
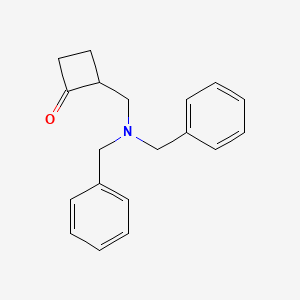
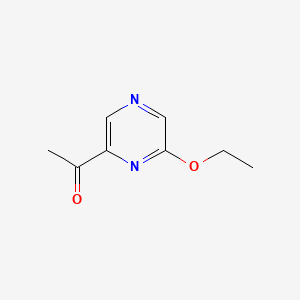
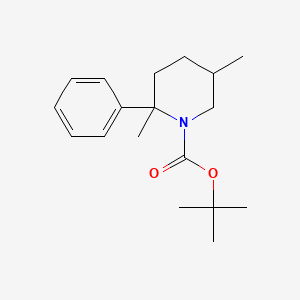
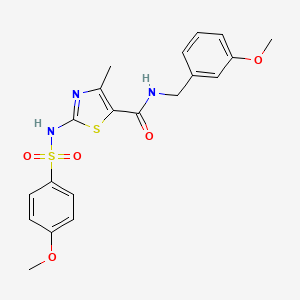
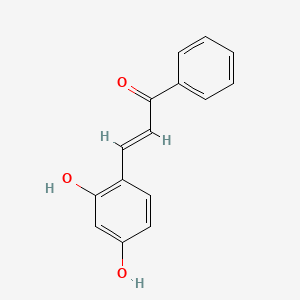
![2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B13927609.png)
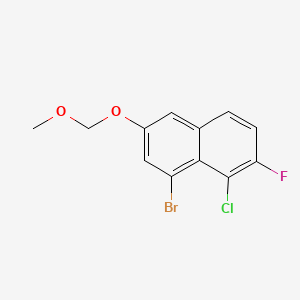
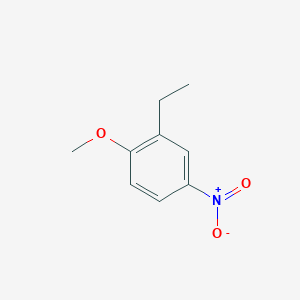
![Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13927616.png)
